molecular formula C34H43N5O10 B570283 N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt CAS No. 117756-27-1

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt

Cat. No. B570283
M. Wt: 681.743
InChI Key: YSFJDCMZVSMICC-UHFFFAOYSA-N
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Description

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt is a chemical compound with the empirical formula C32H39N5O8 · C2H4O2 . It has a molecular weight of 681.73 . This compound is typically available in powder form .


Molecular Structure Analysis

The SMILES string for this compound is CC (O)=O.C [C@H] (NC (=O)CCC (O)=O)C (=O)N [C@@H] (Cc1ccccc1)C (=O)N [C@@H] (CCCCN)C (=O)Nc2ccc3C (C)=CC (=O)Oc3c2 . This provides a text representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt is soluble in 1 M NH4OH, forming a clear to slightly hazy, colorless to light yellow solution at a concentration of 50 mg/mL . It should be stored at a temperature of -20°C .

Scientific Research Applications

  • Enzyme Hydrolysis and Functionality

    N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin is used as a substrate to study enzyme hydrolysis. For example, it helps in identifying and characterizing enzymes like PepN in Escherichia coli, which is responsible for the hydrolysis of similar substrates. This enzyme displays functionality similar to downstream processing enzymes in Archaea and Eukarya (Chandu, Kumar, & Nandi, 2003).

  • Protease Activities in Biological Samples

    The compound has been used to detect protease activities in biological samples like rabbit reticulocyte lysates and wheat germ lysates, indicating the presence of enzymes like aminopeptidase, chymotrypsin, and elastase (Mumford, Pickett, Zimmerman, & Strauss, 1981).

  • Characterization of Multicatalytic Proteinase

    It's also used in studying the active site and inhibition kinetics of multicatalytic proteinases, contributing to a better understanding of their catalytic properties (Mason, 1990).

  • Enzyme Reactivity in Confined Spaces

    The reactivity of enzymes like α-chymotrypsin in confined spaces, such as block-copolymer vesicles, has been studied using N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin. This research helps in understanding how enzyme activities are affected by physical constraints (Chen, Rausch, Schönherr, & Vancso, 2010).

  • Transport Studies

    The compound is utilized in studies related to the transport of amino acid aryl amides by the intestinal H+/peptide cotransport system, PEPT1, in cells and organisms. This has implications for drug delivery and absorption (Börner, Fei, Hartrodt, Ganapathy, Leibach, Neubert, & Brandsch, 1998).

  • Investigation of Proteasome Activities

    Its use in studies on proteasome activities in various organisms, including humans, has provided insights into the proteolytic processes important for protein degradation and related cellular functions (Reidlinger, Pike, Savory, Murray, & Rivett, 1997).

Safety And Hazards

This compound is classified as having acute toxicity (category 4) for oral, dermal, and inhalation exposure. It is also classified as a category 2 carcinogen, and as a category 2 irritant for the eyes and skin. It is also classified as having specific target organ toxicity following single exposure (category 3) .

properties

IUPAC Name

acetic acid;4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39N5O8.C2H4O2/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40;1-2(3)4/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40);1H3,(H,3,4)/t20-,24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFJDCMZVSMICC-FMQWQMCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt

CAS RN

117756-27-1
Record name N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
9
Citations
PS Briquez, KM Lorentz, HM Larsson, P Frey… - Biomaterials, 2017 - Elsevier
… was used to assess the bioactivity of KPI variants, based on the degradation of a fluorogenic plasmin substrate, namely N-succinyl-Ala-Phe-Lys-7-amido-4-methylcoumarin acetate salt (…
Number of citations: 13 www.sciencedirect.com
KM Lorentz, S Kontos, P Frey, JA Hubbell - Biomaterials, 2011 - Elsevier
… with 0.1 U/mL human plasmin (Roche, Rotkreuz, CH) in the presence of 100 μm fluorogenic plasmin substrate, N-Succinyl-Ala-Phe-Lys-7-amido-4-methylcoumarin acetate salt (Sigma-…
Number of citations: 85 www.sciencedirect.com
BY Jeong, MJ Uddin, JH Park, JH Lee, HB Lee… - PLoS …, 2016 - journals.plos.org
… Plasmin activity was determined by using a plasmin-specific fluorogenic substrate: N-succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt. Each reaction was initiated by …
Number of citations: 41 journals.plos.org
TC France, AL Kelly, SV Crowley… - International Dairy Journal, 2023 - Elsevier
… were added to a black, flat-bottomed 96 well plate with tris-HCl buffer (0.05 m, pH 7.5) and coumarin peptide substrate (N-Succinyl-Ala-Phe-Lys-7-amido-4-methylcoumarin acetate salt) …
Number of citations: 4 www.sciencedirect.com
TC France, AL Kelly, SV Crowley… - International Dairy Journal, 2021 - Elsevier
… Samples were added to a black, flat-bottomed 96 well plate with tris-HCl buffer and coumarin peptide substrate (N-succinyl-Ala-Phe-Lys-7-amido-4-methylcoumarin acetate salt) (Sigma-…
Number of citations: 20 www.sciencedirect.com
NN Yazgan, T Bulat, A Topcu, FC Dudak, IH Boyaci… - Food Chemistry, 2022 - Elsevier
… -ammonium bromide (CTAB), hydrogen tetrachloroaureate (HAuCl 4 ), tri-sodium citrate dehydrate, l-ascorbic acid (AA), N-succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt (…
Number of citations: 3 www.sciencedirect.com
P Sharma, I Oey, P Bremer, DW Everett - International Dairy Journal, 2014 - Elsevier
… Plasmin substrate prepared using coumarin peptide (N-succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt; Sigma–Aldrich) was added to the reaction mixture after …
Number of citations: 72 www.sciencedirect.com
TC Francea, AL Kellya, SV Crowleya… - Cold microfiltration as an …, 2022 - cora.ucc.ie
… Samples were added to a black, flat-bottomed 96 well plate with tris-HCl buffer and coumarin peptide substrate (N-Succinyl-Ala-Phe-Lys-7amido-4-methylcoumarin acetate salt)(Sigma-…
Number of citations: 2 cora.ucc.ie
CM McAuley, TK Singh, JF Haro-Maza… - Innovative Food Science …, 2016 - Elsevier
… Tris buffer, coumarin peptide (N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt) and 7-Amino-4-methylcoumarin (AMC) were obtained from Sigma-Aldrich (St. Louis, MO, …
Number of citations: 83 www.sciencedirect.com

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